molecular formula C7H16N2O2S2 B8218818 N-Ethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide

N-Ethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide

Cat. No.: B8218818
M. Wt: 224.3 g/mol
InChI Key: PKAASHDHWOSEJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide typically involves the reaction of thietan-3-ylamine with ethyl ethanesulfonate under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

N-Ethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Ethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide is unique due to its specific combination of the thietan-3-ylamino and ethane-1-sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-ethyl-2-(thietan-3-ylamino)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S2/c1-2-9-13(10,11)4-3-8-7-5-12-6-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAASHDHWOSEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CCNC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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